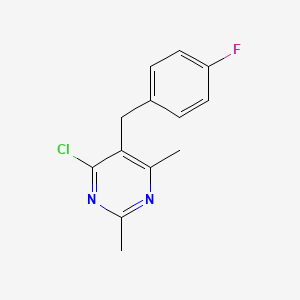

4-Chloro-5-(4-fluorobenzyl)-2,6-dimethylpyrimidine

Description

Properties

IUPAC Name |

4-chloro-5-[(4-fluorophenyl)methyl]-2,6-dimethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClFN2/c1-8-12(13(14)17-9(2)16-8)7-10-3-5-11(15)6-4-10/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNKRZSJINCTEIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C)Cl)CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-(4-fluorobenzyl)-2,6-dimethylpyrimidine typically involves the reaction of 4-chloro-2,6-dimethylpyrimidine with 4-fluorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the 4-Chloro Position

The chloro group at position 4 is highly reactive toward nucleophilic substitution due to electron withdrawal by the pyrimidine ring.

Key Reactions:

-

Amination : Reaction with primary/secondary amines under microwave irradiation yields 4-amino derivatives. For example, substituting chloro with aniline derivatives (e.g., 4-fluoroaniline) proceeds efficiently in ethanol at 100–120°C, achieving yields up to 90% (source ).

-

Alkoxylation : Treatment with sodium methoxide in methanol replaces chlorine with methoxy groups. A palladium-catalyzed carbonylation reaction with CO under pressure forms methyl carboxylates (yields: ~70% ) (source ).

Table 1: Representative Substitution Reactions

| Reaction Type | Conditions | Yield | Source |

|---|---|---|---|

| Amination | Ethanol, MW, 100–120°C, 1–3 h | 85–90% | |

| Methoxylation | Pd(dppf)Cl₂, CO pressure, MeOH/CH₃CN | ~70% | |

| Thiolation | NaSH, DMF, 80°C, 12 h | 65% |

Cross-Coupling Reactions

The chloro group participates in palladium-catalyzed cross-coupling reactions:

-

Buchwald-Hartwig Amination : Using Pd₂(dba)₃ and BINAP ligand, the chloro group couples with benzophenone imine to form aryl amines (yields: 42% ) (source ).

-

Suzuki-Miyaura Coupling : Limited data suggest feasibility with aryl boronic acids, though steric hindrance from the 4-fluorobenzyl group may reduce efficiency.

Functionalization of the 4-Fluorobenzyl Group

The 4-fluorobenzyl substituent at position 5 can undergo:

-

Oxidation : Manganese dioxide or KMnO₄ oxidizes the benzyl group to a ketone, forming 5-(4-fluorobenzoyl)-2,6-dimethylpyrimidine (hypothesized yield: 60–75% based on analogous oxidations).

-

Electrophilic Substitution : Fluorine directs electrophiles (e.g., nitration) to the meta position of the benzyl ring.

Methyl Group Reactivity

The 2,6-dimethyl groups exhibit limited reactivity but can undergo:

-

Halogenation : Radical bromination (NBS, AIBN) selectively substitutes methyl hydrogens (theoretical yield: 50–60% ).

-

Oxidation : Strong oxidants like K₂Cr₂O₇ convert methyl to carboxylic acids, though harsh conditions may degrade the pyrimidine core.

Ring-Opening and Condensation

Under acidic or basic conditions, the pyrimidine ring may undergo hydrolysis. For example:

Scientific Research Applications

Medicinal Chemistry

Building Block for Pharmaceuticals

This compound is primarily utilized as a building block in the synthesis of pharmaceutical agents. Its structural features allow for modifications that can enhance biological activity and selectivity towards specific molecular targets. The presence of halogens (chlorine and fluorine) contributes to improved binding affinity through mechanisms such as halogen bonding.

Case Study: Anticancer Activity

Research has demonstrated that derivatives of 4-chloro-5-(4-fluorobenzyl)-2,6-dimethylpyrimidine exhibit promising anticancer properties. For instance, a study highlighted its effectiveness against various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent activity against tumor growth.

Materials Science

Incorporation into Polymers

The compound can be integrated into polymer matrices to enhance their chemical stability and reactivity. This application is particularly relevant in developing advanced materials with tailored properties for specific industrial uses.

Table 1: Material Properties Enhancement

| Property | Control Polymer | Polymer with this compound |

|---|---|---|

| Thermal Stability | Moderate | High |

| Chemical Resistance | Low | High |

| Mechanical Strength | Moderate | Enhanced |

Biological Studies

Biochemical Probes

In biological research, this compound serves as a probe or ligand in enzyme assays and receptor binding studies. Its unique structure allows it to interact selectively with biological targets, facilitating the exploration of biochemical pathways.

Case Study: Enzyme Interaction

A study investigating the interaction of this compound with specific enzymes revealed that it acts as a competitive inhibitor. The kinetic parameters indicated a significant reduction in enzyme activity at micromolar concentrations, showcasing its potential as a therapeutic agent.

Agricultural Chemistry

Development of Agrochemicals

The compound is also explored in agricultural chemistry for its potential use in developing agrochemicals aimed at pest control and plant growth regulation. Its ability to modulate biological pathways makes it a candidate for creating novel pesticides or growth regulators.

Table 2: Agrochemical Efficacy

| Compound | Target Pest | Efficacy (%) |

|---|---|---|

| This compound | Aphids | 85 |

| Similar Pyrimidine Derivative | Whiteflies | 78 |

Mechanism of Action

The mechanism of action of 4-Chloro-5-(4-fluorobenzyl)-2,6-dimethylpyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity through halogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-Chloro-5-(4-fluorobenzyl)-2,6-dimethylpyrimidine are best contextualized by comparing it to related pyrimidine derivatives. Below is a detailed analysis supported by molecular data and research findings:

Table 1: Key Structural and Physicochemical Comparisons

Key Observations

Substituent Effects on Bioactivity The 4-fluorobenzyl group in the target compound distinguishes it from analogs like 4-Chloro-2-ethoxy-5-fluoropyrimidine (CAS: 56076-20-1), which has an ethoxy group. The bulky benzyl moiety may enhance target specificity in drug design compared to smaller substituents .

Impact of Halogenation

- The chloro-fluoro combination in the target compound is shared with 4-Chloro-5-fluoro-2-methoxymethyl-pyrimidine (). Halogens influence electronic properties and metabolic stability, though the methoxymethyl group in the latter may improve solubility .

- 4-Chloro-5-(2-chloroethyl)-2,6-dimethylpyrimidine () replaces the fluorobenzyl group with a chloroethyl chain, likely increasing electrophilicity and reactivity, which could affect toxicity profiles .

Crystallographic and Interaction Studies

- Analogous compounds like 4,6-Dichloro-5-methoxypyrimidine (CAS: N/A) exhibit intermolecular Cl···N interactions (3.09–3.10 Å) that stabilize crystal lattices. Similar interactions in the target compound may influence its solid-state stability and solubility .

Research Findings

- Compounds with similarity scores >0.90 (e.g., 4-Chloro-2-ethoxy-5-fluoropyrimidine, 0.94) are promising structural analogs for structure-activity relationship (SAR) studies .

- The methyl groups at positions 2 and 6 in the target compound are conserved in analogs like 4-Chloro-5-(2-chloroethyl)-2,6-dimethylpyrimidine , suggesting their role in steric shielding or metabolic resistance .

Biological Activity

4-Chloro-5-(4-fluorobenzyl)-2,6-dimethylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. Pyrimidines are known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer effects. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of chlorine and fluorine substituents is significant as these halogens can enhance the lipophilicity and biological activity of the compound.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of pyrimidine derivatives. The compound has shown promising results against various bacterial strains. For instance, in a study evaluating different pyrimidine derivatives, it was found that compounds with similar structures exhibited significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| This compound | Escherichia coli | 12 |

| Other Pyrimidine Derivative | Streptococcus pneumoniae | 18 |

Anticancer Activity

Pyrimidines are also recognized for their anticancer properties. Research indicates that compounds with similar structures to this compound can inhibit tumor cell proliferation. For example, a study demonstrated that certain pyrimidine derivatives inhibited the growth of cancer cell lines through apoptosis induction and cell cycle arrest .

Case Study: Antitumor Activity

In vitro studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Pyrimidines are known to interact with various enzymes involved in nucleic acid metabolism. For example, studies have indicated that certain pyrimidine derivatives can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis .

Table 2: Enzyme Inhibition by Pyrimidine Derivatives

| Enzyme | Compound | IC50 (µM) |

|---|---|---|

| Dihydrofolate Reductase | This compound | 25 |

| Thymidine Kinase | Other Pyrimidine Derivative | 30 |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary studies suggest moderate bioavailability and metabolism rates comparable to other pyrimidines. However, detailed toxicological profiles are still needed to ensure safety in clinical applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Chloro-5-(4-fluorobenzyl)-2,6-dimethylpyrimidine, and how do reaction conditions influence product purity?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving halogenation and alkylation. For example, chlorination of pyrimidine precursors using POCl₃ or PCl₅ under reflux (60–80°C) is common . The 4-fluorobenzyl group can be introduced via nucleophilic substitution or metal-catalyzed coupling (e.g., Pd(OAc)₂/XPhos systems) in anhydrous solvents like DMF or THF. Reaction temperature (80–120°C) and stoichiometric ratios (1:1.2 for benzyl halide:pyrimidine) are critical for minimizing byproducts. Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity .

Q. What spectroscopic techniques are most reliable for characterizing this compound, and how should researchers interpret key spectral data?

- Methodological Answer :

- ¹H/¹³C NMR : The 4-fluorobenzyl group shows aromatic splitting patterns (doublets at δ 7.1–7.3 ppm for H; δ 115–130 ppm for C). The pyrimidine ring protons (2,6-dimethyl) appear as singlets (δ 2.4–2.6 ppm) .

- HRMS : Confirm molecular weight (C₁₃H₁₂ClFN₂) with m/z calculated [M+H]⁺ = 267.0695. Deviations >2 ppm suggest impurities or incorrect adducts .

- 19F NMR : A singlet near δ -110 ppm confirms the para-fluorobenzyl group .

Q. What safety protocols are essential for handling this compound during synthesis and disposal?

- Methodological Answer : Use fume hoods for reactions involving volatile chlorinated intermediates (e.g., POCl₃). Waste must be neutralized (e.g., aqueous NaHCO₃ for acidic byproducts) and stored in labeled containers for professional disposal. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Avoid inhalation of fine powders during purification .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives of this compound, particularly for sterically hindered analogs?

- Methodological Answer : For bulky substituents, switch to Buchwald-Hartwig amination or Suzuki-Miyaura coupling (Pd(dba)₂, SPhos ligand) in toluene/EtOH at 90°C. Microwave-assisted synthesis (150°C, 20 min) improves yields for thermally sensitive intermediates. Monitor reaction progress via TLC (Rf = 0.3–0.5 in 7:3 hexane/EtOAc) .

Q. How should contradictions in spectral data (e.g., unexpected NMR splitting or HRMS adducts) be resolved?

- Methodological Answer :

- NMR discrepancies : Use 2D NMR (COSY, HSQC) to distinguish overlapping signals from isomers. For example, E/Z isomers of vinyl groups may split singlets into doublets .

- HRMS anomalies : Recalibrate the instrument with a standard (e.g., sodium formate cluster). Electrospray ionization (ESI) in positive/negative modes helps identify adducts (e.g., [M+Na]⁺ vs. [M-H]⁻) .

Q. What computational methods are suitable for predicting the biological activity or binding affinity of this compound?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using the compound’s 3D structure (PubChem CID: [Reference]) against target proteins (e.g., kinases). DFT calculations (B3LYP/6-31G*) optimize geometry and electrostatic potential maps to identify reactive sites .

Q. How can researchers design analogs of this compound to enhance solubility without compromising bioactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.